molecular formula C8H12O B14608982 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 57338-10-0

1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene

Cat. No.: B14608982
CAS No.: 57338-10-0
M. Wt: 124.18 g/mol
InChI Key: YHTRGYOZVOQXIM-UHFFFAOYSA-N
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Description

1,6-Dimethyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a base.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Reduced bicyclic compounds.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo ring-opening reactions, which release the strain within the cyclopropyl ring and facilitate further chemical transformations . These reactions can be catalyzed by transition metals, leading to the formation of various products with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of two methyl groups, which influence its chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

57338-10-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1,6-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C8H12O/c1-7-5-3-4-6-8(7,2)9-7/h3-4H,5-6H2,1-2H3

InChI Key

YHTRGYOZVOQXIM-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CCC1(O2)C

Origin of Product

United States

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